3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine
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Overview
Description
3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine is an organic compound with the molecular formula C8H11BrN2O2. This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a benzyl hydrazine moiety. It is a derivative of benzyl hydrazine and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the aldehyde to the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Oximes, nitroso derivatives.
Reduction: Amines, hydrazines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom and hydroxyl group contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzonitrile
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
Uniqueness
3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
887595-57-5 |
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Molecular Formula |
C8H11BrN2O2 |
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-bromo-4-(hydrazinylmethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3 |
InChI Key |
GRXKYWXTIMTFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN)Br)O |
Origin of Product |
United States |
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